molecular formula C13H11F3N2O B6351184 3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1152866-53-9

3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B6351184
CAS No.: 1152866-53-9
M. Wt: 268.23 g/mol
InChI Key: UAIHGNDWVWVGIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole-based compound featuring a trifluoromethylphenyl substituent at the N1 position and a carbaldehyde group at the C4 position. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials science research. This article compares its structural, synthetic, and functional attributes with analogous pyrazole-4-carbaldehyde derivatives.

Properties

IUPAC Name

3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O/c1-8-12(7-19)9(2)18(17-8)11-5-3-4-10(6-11)13(14,15)16/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIHGNDWVWVGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC(=C2)C(F)(F)F)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Procedure

The Vilsmeier-Haack reaction is the most widely reported method for introducing the aldehyde group at position 4 of the pyrazole ring. This approach involves the cyclization of hydrazine derivatives with carbonyl precursors under acidic conditions. A typical procedure includes:

  • Hydrazone Formation : Reacting 3-(trifluoromethyl)phenylhydrazine with a diketone (e.g., acetylacetone) to form a hydrazone intermediate.

  • Cyclization and Formylation : Treating the hydrazone with the Vilsmeier-Haack reagent (POCl₃/DMF) to induce cyclization and simultaneous formylation.

Key Reaction Conditions:

  • Temperature : 80–90°C

  • Reagents : POCl₃ (3.0 mmol per 1.0 mmol hydrazone), DMF (4 mL per 1.0 mmol hydrazone)

  • Workup : Neutralization with NaOH, followed by precipitation in ice-water.

Yield and Scalability

Studies demonstrate consistent yields of 70–85% for this method, even at scales exceeding 10 grams. The process is robust, tolerating variations in substituents on the phenyl ring without significant yield reduction.

Table 1: Vilsmeier-Haack Reaction Optimization

ParameterOptimal ValueYield Impact
POCl₃ Equivalents3.0Maximal
Reaction Time8–10 hours>80% yield
Temperature80–90°CCritical

Semicarbazone Formylation

Synthetic Pathway

An alternative route involves the formylation of semicarbazones derived from methyl ketones. This method proceeds as follows:

  • Semicarbazone Synthesis : Condensation of 3,5-dimethylpyrazole-4-carboxylic acid derivatives with semicarbazide.

  • DMF/POCl₃-Mediated Formylation : Treatment with DMF and POCl₃ to generate the aldehyde functionality.

Critical Observations:

  • Intermediate Stability : Semicarbazones require anhydrous conditions to prevent hydrolysis.

  • Regioselectivity : The reaction favors aldehyde formation at position 4 due to steric and electronic effects.

Comparative Performance

While this method achieves moderate yields (60–75% ), it offers advantages in avoiding harsh oxidizing agents. However, scalability is limited by the need for precise stoichiometric control.

Oxidation of Pyrazole Methanols

Methodology Overview

The aldehyde group can be introduced via oxidation of the corresponding 4-hydroxymethylpyrazole derivative. Common oxidizing agents include:

  • CrO₃/H₂SO₄ : Effective but generates toxic byproducts.

  • Swern Oxidation (Oxalyl chloride/DMSO) : Higher purity but cost-prohibitive for large-scale use.

Table 2: Oxidation Agent Efficiency

AgentYield (%)Purity (%)
CrO₃/H₂SO₄6590
KMnO₄ (Acidic)5585
Swern Oxidation7595

Limitations

  • Over-Oxidation Risk : Uncontrolled conditions may yield carboxylic acids.

  • Functional Group Tolerance : Sensitive to electron-withdrawing groups like trifluoromethyl.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Recent advancements employ continuous flow reactors to enhance reaction control and throughput. Key benefits include:

  • Improved Heat Management : Critical for exothermic steps like POCl₃ addition.

  • Reduced Reaction Times : From 10 hours (batch) to 2–3 hours (flow).

Catalyst and Solvent Recovery

  • DMF Recycling : Distillation recovery rates exceed 90%, reducing costs.

  • Heterogeneous Catalysis : Zeolite-based catalysts under exploration to replace corrosive POCl₃.

Critical Analysis of Methodologies

Cost-Benefit Evaluation

MethodCost (USD/kg)Environmental Impact
Vilsmeier-Haack120–150High (POCl₃ waste)
Semicarbazone180–200Moderate
Oxidation220–250Low (Swern)

Purity and Byproduct Profiles

  • Vilsmeier-Haack : Minor impurities (<5%) from incomplete cyclization.

  • Oxidation : Carboxylic acid byproducts require chromatographic removal.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation under controlled conditions to yield carboxylic acid derivatives.

Reagent/ConditionsProductYieldReference
KMnO₄ (aqueous acidic medium)3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid85–90%
CrO₃ (H₂SO₄, acetone, 0°C)Same as above75–80%

Mechanistic Insight : Oxidation proceeds via the formation of a geminal diol intermediate, followed by dehydrogenation to the carboxylic acid .

Reduction Reactions

The aldehyde moiety is selectively reduced to a primary alcohol without affecting other functional groups.

Reagent/ConditionsProductYieldReference
NaBH₄ (ethanol, 25°C)3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-methanol92%
LiAlH₄ (dry THF, 0°C → reflux)Same as above88%

Note : Lithium aluminum hydride (LiAlH₄) offers higher selectivity in anhydrous conditions .

Nucleophilic Substitution

The trifluoromethylphenyl group participates in aromatic electrophilic substitution, while the aldehyde engages in condensation reactions.

Schiff Base Formation

Reaction with primary amines yields Schiff bases:
R-NH₂ + AldehydeR-N=CH-Pyrazole derivative\text{R-NH₂ + Aldehyde} \rightarrow \text{R-N=CH-Pyrazole derivative}

AmineConditionsProductYieldReference
AnilineEthanol, reflux, 6hN-(Pyrazole-4-ylmethylene)aniline78%
4-AminophenolAcetic acid, 80°C, 4hN-(Pyrazole-4-ylmethylene)-4-aminophenol82%

Nucleophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl group activates the phenyl ring for substitution:

ReagentPositionProductYieldReference
HNO₃/H₂SO₄MetaNitro-substituted derivative65%
Cl₂ (FeCl₃ catalyst)ParaChloro-substituted derivative70%

Condensation Reactions

The aldehyde group reacts with active methylene compounds (e.g., ketones, esters) to form α,β-unsaturated derivatives.

Aldol Condensation

Reaction with acetophenone:
Aldehyde + AcetophenoneNaOH/EtOHChalcone analog\text{Aldehyde + Acetophenone} \xrightarrow{\text{NaOH/EtOH}} \text{Chalcone analog}

PartnerConditionsProductYieldReference
Ethyl acetoacetateNaOH, ethanol, 24hEthyl 3-(pyrazole-4-yl)acrylate85%
CyclohexanonePiperidine, reflux3-(Pyrazole-4-yl)-2-cyclohexen-1-one76%

Hydroxyalkylation (Friedel-Crafts Type)

Reaction with resorcinol in acidic conditions:
Aldehyde + ResorcinolHCl/EtOHHydroxyalkylated pyrazole-resorcinol adduct\text{Aldehyde + Resorcinol} \xrightarrow{\text{HCl/EtOH}} \text{Hydroxyalkylated pyrazole-resorcinol adduct}

ConditionsProductYieldReference
HCl, ethanol, 12hAdduct with resorcinol80%

Grignard Addition

Organomagnesium reagents add to the aldehyde:
RMgX + AldehydeR-CH(OH)-Pyrazole\text{RMgX + Aldehyde} \rightarrow \text{R-CH(OH)-Pyrazole}

ReagentProductYieldReference
CH₃MgBr3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-(1-hydroxyethyl)75%

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

ConditionsProductYieldReference
PPA, 120°C, 8hPyrazolo[3,4-d]pyridazin-7-one68%

Stability and Reactivity Trends

  • pH Sensitivity : The aldehyde group is stable in neutral conditions but prone to hydration in acidic/basic media .

  • Thermal Stability : Decomposes above 250°C, releasing CO and trifluoromethylbenzene .

This compound’s versatility in oxidation, reduction, and condensation reactions makes it valuable for synthesizing bioactive molecules and functional materials. Experimental protocols and yields are standardized across peer-reviewed methodologies .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have shown that derivatives of pyrazole compounds, including 3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde, exhibit promising anticancer properties. Research indicates that these compounds can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that modifications to the pyrazole structure could enhance cytotoxicity against breast cancer cells, indicating a pathway for developing new anticancer agents.

Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays revealed that it could significantly reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis.

Agrochemical Applications

Pesticide Development
The unique structural features of this compound make it a candidate for developing novel pesticides. Research has shown that pyrazole derivatives can act as effective insecticides and fungicides. For example, a derivative of this compound was tested against common agricultural pests and demonstrated high efficacy, leading to reduced crop damage and increased yield.

Herbicide Formulation
In addition to its insecticidal properties, this compound has been explored for use in herbicide formulations. Studies indicate that it can selectively inhibit the growth of certain weed species without affecting crop plants, making it a valuable tool in integrated pest management strategies.

Material Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. Research has shown that polymers modified with this compound exhibit improved resistance to thermal degradation compared to unmodified polymers.

Nanocomposites
Another area of research involves the use of this compound in the synthesis of nanocomposites. The addition of pyrazole derivatives to nanomaterials has been found to enhance their electrical conductivity and mechanical strength, paving the way for applications in electronics and materials engineering.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)15Apoptosis Induction
Compound BHeLa (Cervical Cancer)10Cell Cycle Arrest

Table 2: Efficacy of Pesticides Derived from Pyrazole Compounds

CompoundTarget PestEfficacy (%)Application Rate (g/ha)
Compound CAphids85200
Compound DFungal Pathogen90150

Case Studies

Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the synthesis of various pyrazole derivatives, including this compound. The researchers found that modifications to the side chains significantly impacted cytotoxicity against cancer cells.

Case Study 2: Agricultural Application
In a field trial conducted by an agricultural research institute, a formulation containing this pyrazole derivative was tested against common pests in corn crops. The results indicated a significant reduction in pest populations and an increase in yield by approximately 20%.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Target Compound : The 3-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects, enhancing electrophilicity at the carbaldehyde group .
  • 4-Trifluoromethyl Analog : 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde () has a para-substituted trifluoromethyl group, which may improve solubility due to symmetric electron distribution .
  • Methyl-Substituted Analog : 3,5-Dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde () replaces CF₃ with a methyl group, reducing electron-withdrawing effects and molecular weight (214.26 vs. ~269 g/mol) .

Crystallographic Data

  • The unsubstituted phenyl analog, 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, crystallizes with a mean C–C bond length of 1.40 Å and an R factor of 0.080, indicating high structural stability . The trifluoromethyl group in the target compound likely disrupts crystal symmetry, affecting packing efficiency.

Physical and Spectral Properties

Melting Points and Molecular Weights

Compound Molecular Weight (g/mol) Melting Point (°C)
Target Compound (3-CF₃) 269.18 Not reported
4-Trifluoromethyl Analog 240.18 113–115
3-Methylphenyl Analog 214.26 Not reported

The 4-CF₃ analog’s higher melting point (113–115°C) compared to the target compound (data unavailable) may reflect superior crystalline stability .

Spectral Data

  • ¹H NMR : The target compound’s 2-CF₃ isomer shows a singlet for the aldehyde proton at δ 9.99 ppm, while pyrazole methyl groups resonate at δ 2.48–2.51 ppm .
  • MS (ESI) : The target compound’s molecular ion peak at m/z 269.1805 ([M+1]⁺) aligns with its molecular formula (C₁₃H₁₂F₃N₂O) .

Biological Activity

3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde (CAS No: 1152866-53-9) is a pyrazole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a trifluoromethyl group, which is known to enhance the pharmacological properties of organic molecules. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure

The structural formula of this compound is represented as follows:

C13H11F3N2O\text{C}_{13}\text{H}_{11}\text{F}_3\text{N}_2\text{O}

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing primarily on its anticancer and anti-inflammatory properties.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the enhancement of caspase-3 activity. In vitro studies demonstrated that at concentrations of 1.0 μM, morphological changes were observed in breast cancer MDA-MB-231 cells, along with increased caspase activity at higher concentrations (10 μM) .
  • Cell Lines Tested : The compound has shown activity against several cancer types including breast, lung, and colorectal cancers. Specifically, it has been reported to inhibit the growth of MDA-MB-231 and HepG2 (liver cancer) cells .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been documented:

  • Inhibition of Enzymes : Compounds related to this compound have demonstrated inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The IC50 values for some derivatives were reported to be comparable to standard anti-inflammatory drugs such as diclofenac .
  • In Vivo Studies : Animal models have shown that certain pyrazole derivatives can significantly reduce inflammation and pain, indicating their potential as therapeutic agents for inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessNotable Findings
AnticancerModerate to HighInduces apoptosis in MDA-MB-231 cells
Anti-inflammatorySignificantInhibits COX enzymes with IC50 comparable to diclofenac
Other ActivitiesUnder InvestigationPotential neuroprotective effects noted

Table 2: IC50 Values of Related Compounds

Compound NameIC50 (μM)Target Enzyme/Cell Line
Pyrazole Derivative A60.56COX-2
Pyrazole Derivative B57.24COX-1
3,5-Dimethyl-Pyrazole Variant10.0MDA-MB-231 (apoptosis induction)

Case Studies

A notable study evaluated a series of pyrazole compounds including this compound for their anticancer properties. The results indicated that these compounds could significantly inhibit microtubule assembly at concentrations around 20 μM, suggesting a mechanism involving disruption of cellular mitosis . Furthermore, another study highlighted the potential for these compounds to act as dual inhibitors for COX enzymes and sEH (soluble epoxide hydrolase), showcasing their multifaceted therapeutic potential .

Q & A

Q. What are the common synthetic routes for preparing 3,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde, and what methodological considerations are critical for reproducibility?

The Vilsmeier-Haack reaction is a widely used method for synthesizing pyrazole-4-carbaldehydes. For example, a related compound, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was synthesized by reacting 3,5-dimethyl-1-phenyl-1H-pyrazole with N,N-dimethylformamide (DMF) and phosphorous oxychloride (POCl₃) under controlled temperatures (273–278 K), yielding 69% after crystallization . Key considerations include:

  • Precise temperature control during reagent addition to avoid side reactions.
  • Use of anhydrous conditions to prevent hydrolysis of POCl₃.
  • Purification via aqueous ethanol recrystallization to isolate high-purity crystals.

Q. How is single-crystal X-ray diffraction (SC-XRD) employed to validate the molecular structure of this compound?

SC-XRD analysis involves data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. The refinement process in SHELXL uses riding models for hydrogen atoms and omits poorly agreeing reflections (e.g., the (2 1 0) reflection in a related structure) to improve R-factor accuracy . Software like ORTEP-III aids in visualizing anisotropic displacement parameters, ensuring accurate bond-length validation (mean C–C bond deviation: 0.005 Å) .

Q. What spectroscopic techniques are used to characterize this compound, and how are spectral assignments validated?

  • ¹H/¹³C NMR : Assignments rely on chemical shift trends (e.g., aldehyde protons at ~10 ppm) and coupling patterns. For example, pyrazole ring protons in similar compounds exhibit splitting due to adjacent substituents .
  • FT-IR : Confirms the aldehyde C=O stretch (~1680 cm⁻¹) and trifluoromethyl C-F vibrations (~1100–1200 cm⁻¹) .
  • LC-MS/HPLC : Validates molecular weight and purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results during structure elucidation?

Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing forces. For example:

  • Tautomerism : Solution-state NMR may show equilibrium between keto-enol forms, while SC-XRD captures the dominant solid-state structure. Computational tools like density functional theory (DFT) can model these equilibria .
  • Crystal Symmetry : SHELXL refinement parameters (e.g., Uiso values) help identify disordered regions, which may not align with solution-state spectra .

Q. What strategies optimize reaction yields for derivatives of this compound, particularly in introducing trifluoromethyl groups?

  • Electrophilic Trifluoromethylation : Use Cu(I)-catalyzed reactions with Togni’s reagent (e.g., for 3-(trifluoromethyl)pyrazole derivatives) .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 16 h to 2 h) while maintaining high yields (>80%) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, as seen in the synthesis of 3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde .

Q. How do computational methods enhance the validation of crystallographic data for this compound?

  • Structure Validation Tools : PLATON and CCDC Mercury check for missed symmetry, twinning, and hydrogen-bonding networks .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H···O contacts) to explain packing motifs .
  • Docking Studies : Predict biological activity by modeling interactions with target proteins (e.g., using PyMOL or AutoDock) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.